Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
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Overview
Description
Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a hexahydropyrrolo[1,2-A]pyrazine ring fused to a benzoate ester, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the hexahydropyrrolo[1,2-A]pyrazine ring, followed by esterification to introduce the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[1,2-A]imidazol-5-ones
- Hexahydropyrrolo[1,2-A]pyrimidin-6-ones
- Imidazo[1,2-A]pyridines
Uniqueness
Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate stands out due to its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-ethoxybenzoate |
InChI |
InChI=1S/C18H26N2O3/c1-3-22-17-12-14(7-8-16(17)18(21)23-4-2)20-11-10-19-9-5-6-15(19)13-20/h7-8,12,15H,3-6,9-11,13H2,1-2H3/t15-/m0/s1 |
InChI Key |
PXEBAOWUCBLDAE-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N2CCN3CCC[C@H]3C2)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN3CCCC3C2)C(=O)OCC |
Origin of Product |
United States |
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